(5Z)-3-dodecyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-dodecyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-dodecyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-dodecyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. It can be used in the synthesis of various heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, thiazolidinone derivatives are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound could be explored for similar applications, with studies focusing on its efficacy and safety in preclinical and clinical trials.
Industry
In the industrial sector, such compounds may be used in the development of new materials, such as polymers or coatings, with specific properties. They could also be employed in the formulation of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-3-dodecyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-dodecyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-dodecyl-5-{[3-(3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-3-dodecyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the fluoro and methyl groups on the phenyl ring, as well as the dodecyl chain, could influence its lipophilicity, binding affinity, and overall pharmacokinetic properties.
Properties
CAS No. |
623940-39-6 |
---|---|
Molecular Formula |
C32H38FN3OS2 |
Molecular Weight |
563.8 g/mol |
IUPAC Name |
(5Z)-3-dodecyl-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H38FN3OS2/c1-3-4-5-6-7-8-9-10-11-15-20-35-31(37)29(39-32(35)38)22-26-23-36(27-16-13-12-14-17-27)34-30(26)25-19-18-24(2)28(33)21-25/h12-14,16-19,21-23H,3-11,15,20H2,1-2H3/b29-22- |
InChI Key |
DPNHBWLRKYLWOL-IADYIPOJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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